molecular formula C7H16N2 B3056779 3-Methylcyclohexyl-hydrazine CAS No. 741249-15-0

3-Methylcyclohexyl-hydrazine

Cat. No. B3056779
CAS RN: 741249-15-0
M. Wt: 128.22 g/mol
InChI Key: ONJOXLOHKQZNPH-UHFFFAOYSA-N
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Description

3-Methylcyclohexyl-hydrazine is a chemical compound with the molecular formula C7H16N2 . It is a derivative of hydrazine, a compound with two nitrogen atoms bonded together. The 3-methylcyclohexyl group is attached to one of the nitrogen atoms of the hydrazine .


Molecular Structure Analysis

The molecular structure of 3-Methylcyclohexyl-hydrazine can be represented by the InChI code 1S/C7H16N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h6-7,9H,2-5,8H2,1H3;1H . This indicates that the molecule consists of a cyclohexyl ring with a methyl group (CH3) attached to one of the carbons and a hydrazine group attached to another carbon .

Scientific Research Applications

Monoamine Oxidase Inhibition

3-Methylcyclohexyl-hydrazine derivatives have been synthesized and evaluated for their selective inhibition of human monoamine oxidase B (MAO-B). These compounds, especially in their enantiomerically pure forms, have shown significant inhibition of hMAO-B, which is relevant in the context of antidepressant and neuroprotective therapies (Chimenti et al., 2010).

Antitumor Properties

Studies on hydrazide-hydrazone derivatives, formed through reactions involving cyanoacetyl hydrazine, have shown high inhibitory effects against various cancer cell lines, suggesting their potential in antitumor treatments (Mohareb et al., 2010).

Environmental and Biological Sensing

A fluorescent probe for the detection of hydrazine, using intramolecular charge transfer, has been developed. This probe is significant for monitoring hydrazine levels in environmental water systems and biological samples, such as in cell imaging, due to its low toxicity and high sensitivity (Zhu et al., 2019).

DNA Interaction and Mutagenicity

Research on hydrazine and its derivatives has revealed their interaction with DNA, leading to saturation of pyrimidine double bonds and potential mutagenic effects. This has implications for understanding the genotoxicity of hydrazine compounds in biological systems (Kimball, 1977).

Synthesis of Heterocyclic Compounds

Hydrazine derivatives have been utilized in synthesizing various heterocyclic compounds, such as hydrogenated indazole derivatives. These compounds are important in pharmaceutical research and have diverse applications in drug development (Nakhai & Bergman, 2009).

Fluorescence-Based Sensing Systems

Developments in fluorescent probes for hydrazine detection emphasize the importance of these compounds in environmental and biological monitoring. The high selectivity and sensitivity of these probes, including their application in soil analysis and real water assays, highlight the versatility of hydrazine in analytical chemistry (Jung et al., 2019).

Antiproliferative and Trypanocidal Activities

Studies on 1,2,2-tris(sulfonyl)hydrazines have demonstrated their efficacy as antineoplastic and trypanocidal agents, offering new avenues for chemotherapy and treatment of trypanosomiasis (Shyam et al., 1990).

Vascular Smooth Muscle Contractility

Research into the effects of hydrazine derivatives on vascular smooth muscle and blood pressure highlights their potential in developing new treatments for hypertension and related cardiovascular disorders (Vidrio et al., 2003).

properties

IUPAC Name

(3-methylcyclohexyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-3-2-4-7(5-6)9-8/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJOXLOHKQZNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602684
Record name (3-Methylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

741249-15-0
Record name (3-Methylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcyclohexyl-hydrazine
Reactant of Route 2
3-Methylcyclohexyl-hydrazine
Reactant of Route 3
3-Methylcyclohexyl-hydrazine
Reactant of Route 4
3-Methylcyclohexyl-hydrazine
Reactant of Route 5
3-Methylcyclohexyl-hydrazine
Reactant of Route 6
3-Methylcyclohexyl-hydrazine

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